7-Ethoxy-4-hydroxyquinoline-3-carbonitrile
Overview
Description
7-Ethoxy-4-hydroxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile typically involves the reaction of appropriate quinoline derivatives with ethoxy and hydroxy substituents. One common method includes the use of ethyl cyanoacetate and 4-hydroxyquinoline under basic conditions, followed by cyclization and nitrile formation . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like raw material preparation, reaction optimization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-4-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the nitrile group to amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
7-Ethoxy-4-hydroxyquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxyquinoline-3-carbonitrile: Lacks the ethoxy group, leading to different chemical properties and reactivity.
4-Hydroxyquinoline-3-carbonitrile: Similar structure but without the ethoxy group at the 7-position.
7-Ethoxyquinoline-3-carbonitrile: Lacks the hydroxy group, affecting its solubility and reactivity.
Uniqueness
7-Ethoxy-4-hydroxyquinoline-3-carbonitrile is unique due to the presence of both ethoxy and hydroxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility, stability, and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
7-ethoxy-4-oxo-1H-quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-9-3-4-10-11(5-9)14-7-8(6-13)12(10)15/h3-5,7H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRWFINJQDRSKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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